molecular formula C8H8N2S B037514 4-(Methylthio)-1H-benzimidazole CAS No. 121537-60-8

4-(Methylthio)-1H-benzimidazole

Cat. No. B037514
M. Wt: 164.23 g/mol
InChI Key: JUTPYDIIOLJRQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Methylthio)-1H-benzimidazole is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a benzimidazole derivative that contains a methylthio group attached to the fourth position of the benzene ring. It has been found to possess various biological activities that make it a promising candidate for use in the pharmaceutical industry.

Mechanism Of Action

The mechanism of action of 4-(Methylthio)-1H-benzimidazole is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or signaling pathways that are involved in the development and progression of diseases.

Biochemical And Physiological Effects

Studies have shown that 4-(Methylthio)-1H-benzimidazole can affect various biochemical and physiological processes in the body. For example, it has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. It has also been found to induce apoptosis (cell death) in cancer cells, which could potentially be used in the development of anti-cancer drugs.

Advantages And Limitations For Lab Experiments

One advantage of using 4-(Methylthio)-1H-benzimidazole in lab experiments is its relatively low toxicity compared to other compounds. However, its limited solubility in water can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to determine its precise effects on biological processes.

Future Directions

There are several potential future directions for research on 4-(Methylthio)-1H-benzimidazole. For example, further studies could be conducted to better understand its mechanism of action and how it affects various biological processes. Additionally, researchers could explore its potential applications in the treatment of other diseases beyond those that have already been studied. Finally, the development of more efficient synthesis methods could help to increase the availability and purity of the compound for use in research and drug development.

Scientific Research Applications

4-(Methylthio)-1H-benzimidazole has been extensively studied for its potential applications in the field of medicine. It has been found to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. These properties make it a promising candidate for use in the development of new drugs for the treatment of various diseases.

properties

CAS RN

121537-60-8

Product Name

4-(Methylthio)-1H-benzimidazole

Molecular Formula

C8H8N2S

Molecular Weight

164.23 g/mol

IUPAC Name

4-methylsulfanyl-1H-benzimidazole

InChI

InChI=1S/C8H8N2S/c1-11-7-4-2-3-6-8(7)10-5-9-6/h2-5H,1H3,(H,9,10)

InChI Key

JUTPYDIIOLJRQN-UHFFFAOYSA-N

SMILES

CSC1=CC=CC2=C1N=CN2

Canonical SMILES

CSC1=CC=CC2=C1N=CN2

synonyms

1H-Benzimidazole,4-(methylthio)-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

6 g of 3-methylsulfanyl-2-nitrophenylamine were dissolved in 150 ml of glacial acetic acid and 60 ml of trimethyl orthoformate. Zinc powder (7 g) was added and the mixture was stirred for 2 h at 60° C. The solids were removed by filtration, the solvent was evaporated in vacuo and the residue was taken up in water and EA (200 ml each) and made basic with potassium carbonate. The precipitate was filtered off and the filtrate was extracted with EA, the combined organic phases were washed with brine, dried over sodium sulfate and the solvent removed in vacuo. The crude product was purified by flash chromatography (200 g silica gel; DCM/MOH, gradient from 100:0 to 90:10). 2 g of the title compound were obtained as an off-white solid.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Quantity
7 g
Type
catalyst
Reaction Step Three

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